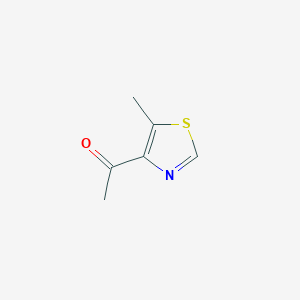
1-(5-Methylthiazol-4-yl)ethanone
Descripción general
Descripción
1-(5-Methylthiazol-4-yl)ethanone is a chemical compound with the CAS Number: 1368187-44-3 . It has a molecular weight of 141.19 and its IUPAC name is 1-(5-methyl-1,3-thiazol-4-yl)ethanone .
Molecular Structure Analysis
The molecular formula of this compound is C6H7NOS . The InChI code for this compound is 1S/C6H7NOS/c1-4(8)6-5(2)9-3-7-6/h3H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, such as 1-(5-Methylthiazol-4-yl)ethanone, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues, including chronic diseases.
Analgesic and Anti-inflammatory Properties
Compounds related to the thiazole ring, including this compound, have been reported to possess analgesic and anti-inflammatory activities . These properties make them potential candidates for the development of new pain and inflammation management drugs.
Antimicrobial and Antifungal Activities
Thiazole derivatives have shown promising antimicrobial and antifungal activities . For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles synthesized from 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides exhibited significant antifungal and antibacterial activities .
Antiviral Properties
Thiazole compounds have also been found to exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs, which are crucial in the fight against various viral diseases.
Neuroprotective Properties
Thiazole derivatives have been reported to possess neuroprotective properties . This suggests that they could be used in the development of drugs for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This suggests that they could be used in the development of new cancer treatments.
Diuretic Properties
Thiazole derivatives have been reported to possess diuretic properties . Diuretics help the body get rid of excess water and salt, and are often used to treat high blood pressure and other heart-related conditions.
Use in Dyes and Pigments
Apart from medicinal significance, Schiff bases, which can be synthesized from thiazole compounds, find applications in dyes and pigments . This suggests that this compound could potentially be used in the synthesis of dyes and pigments.
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a thiazole nucleus have been studied for their wide spectrum of biological activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological pathways .
Pharmacokinetics
In silico admet predictions suggest high oral bioavailability .
Propiedades
IUPAC Name |
1-(5-methyl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4(8)6-5(2)9-3-7-6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXXGLKLMLAWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




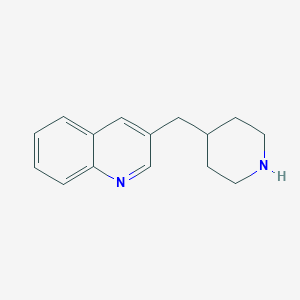
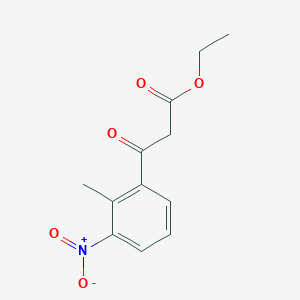
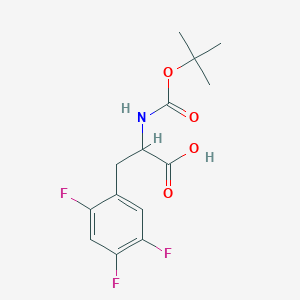
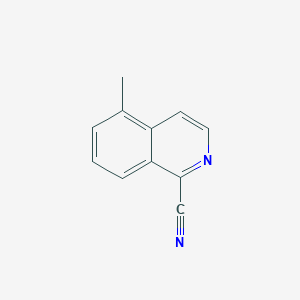

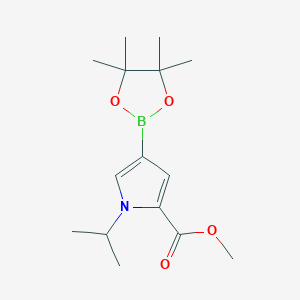
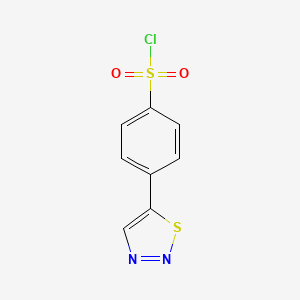


![2-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3100369.png)

![Ethyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate](/img/structure/B3100383.png)
![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)